molecular formula C19H22ClN3O5S B2775756 N-(5-chloro-2-methoxyphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide CAS No. 1251593-66-4

N-(5-chloro-2-methoxyphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide

Cat. No. B2775756
M. Wt: 439.91
InChI Key: PWPSBZXXQAPOHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methoxyphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C19H22ClN3O5S and its molecular weight is 439.91. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloro-2-methoxyphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2-methoxyphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Characterization of Related Compounds

  • Neuroprotective and Cardioprotective Activities : A study highlights the synthesis of pyridazino(4,5-b)indole-1-acetamide compounds, which exhibit a range of activities including cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic effects. These findings suggest potential applications in developing therapies for related disorders (Habernickel, 2002).

  • Insecticidal Properties : Research into pyridine derivatives demonstrates insecticidal activity against the cowpea aphid, indicating applications in agricultural pest management. The insecticidal activity of these compounds, including some that are significantly more effective than commercial insecticides, points to their potential utility in developing new pest control strategies (Bakhite et al., 2014).

  • Antidepressant-like Efficacy : A novel κ-opioid receptor antagonist is characterized for its high affinity and selectivity, demonstrating potential in treating depression and addiction disorders. The compound's efficacy in behavioral assays suggests its application in psychiatric and neurological research (Grimwood et al., 2011).

  • Enzyme Inhibitory Activities : Compounds synthesized with the aim of inhibiting bovine carbonic anhydrase and cholinesterase enzymes exhibit promising activity. Such derivatives could be relevant in designing inhibitors for therapeutic applications, particularly in conditions related to enzyme dysregulation (Virk et al., 2018).

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(2-oxo-5-piperidin-1-ylsulfonylpyridin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O5S/c1-28-17-7-5-14(20)11-16(17)21-18(24)13-22-12-15(6-8-19(22)25)29(26,27)23-9-3-2-4-10-23/h5-8,11-12H,2-4,9-10,13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWPSBZXXQAPOHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methoxyphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide

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